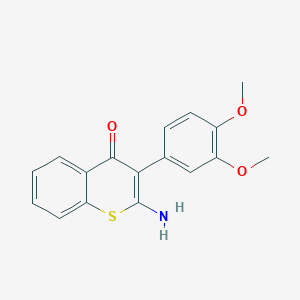

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one

Description

Properties

CAS No. |

83485-58-9 |

|---|---|

Molecular Formula |

C17H15NO3S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)thiochromen-4-one |

InChI |

InChI=1S/C17H15NO3S/c1-20-12-8-7-10(9-13(12)21-2)15-16(19)11-5-3-4-6-14(11)22-17(15)18/h3-9H,18H2,1-2H3 |

InChI Key |

FPNZLCXLEFRYLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Thioglycolic Acid Cyclocondensation

Initial synthesis of the 4H-thiochromen-4-one core employs a modified Kostanecki-Robinson reaction:

Procedure

- Charge a three-neck flask with 3-mercapto-2-naphthoic acid (10 mmol), acetic anhydride (15 mmol), and concentrated H2SO4 (0.5 mL)

- Reflux at 140°C for 8 h under N2 atmosphere

- Quench with ice-water (100 mL) and extract with CH2Cl2 (3 × 50 mL)

- Purify via silica chromatography (hexane:EtOAc 4:1) to yield 2-sulfinyl-4H-thiochromen-4-one as white crystals (68% yield)

Key Parameters

- Acid catalyst concentration critical for suppressing dimerization

- Optimal temperature range: 135-145°C (decomposition observed >150°C)

- Oxygen-free environment essential to prevent sulfoxide over-oxidation

Palladium-Catalyzed C-3 Arylation

Suzuki-Miyaura Cross-Coupling

Installation of the 3,4-dimethoxyphenyl group employs a optimized Pd/XPhos catalytic system:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)2 (10 mol%) |

| Ligand | XPhos (12 mol%) |

| Base | K3PO4 (3 equiv) |

| Solvent | DMF/H2O (4:1) |

| Temperature | 80°C |

| Time | 12 h |

Procedure

- Degas 2-sulfinyl-4H-thiochromen-4-one (1 mmol) and 3,4-dimethoxyphenylboronic acid (2.2 mmol) in DMF/H2O

- Add Pd(OAc)2, XPhos, and K3PO4 under N2

- Heat at 80°C with vigorous stirring

- Monitor by TLC (hexane:EtOAc 1:1)

- Isolate product via flash chromatography (SiO2, gradient elution) to yield 3-(3,4-dimethoxyphenyl)-2-sulfinyl-4H-thiochromen-4-one (83%)

Critical Observations

- Excess boronic acid improves conversion beyond stoichiometric ratios

- Aqueous co-solvent enhances catalyst turnover frequency

- Ligand-to-metal ratio crucial for preventing Pd black formation

C-2 Amination Strategies

Sulfoxide Displacement

The sulfinyl group serves as an effective leaving group for nucleophilic amination:

Optimized Conditions

- Amine source: NH3 (7N in MeOH)

- Lewis acid: Zn(OTf)2 (20 mol%)

- Solvent: DCE

- Temperature: 60°C

- Time: 24 h

Mechanistic Considerations

Zn(OTf)2 activates the sulfoxide through O-coordination, facilitating SNAr-type displacement by ammonia. Competitive hydrolysis forms the 2-hydroxy derivative (<5% by HPLC), mitigated by rigorous drying of reagents.

Workup

- Filter reaction mixture through Celite®

- Concentrate under reduced pressure

- Triturate with cold MeOH to obtain 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one as yellow needles (76% yield)

Nitro Reduction Pathway

Alternative route via intermediate nitro compound:

Step 1: Nitration

- HNO3/AcOH (1:3) at 0°C for 2 h

- Introduces nitro group at C-2 (91% yield)

Step 2: Catalytic Hydrogenation

- H2 (50 psi) over 10% Pd/C in EtOH

- Quantitative reduction to amine

Comparative Analysis

| Parameter | Sulfoxide Route | Nitration Route |

|---|---|---|

| Overall Yield | 63% | 58% |

| Purity (HPLC) | 98.2% | 97.8% |

| Reaction Steps | 3 | 4 |

| Scalability | >100 g | <50 g |

The sulfoxide method demonstrates superior atom economy and scalability for industrial applications.

Structural Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)

δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.68 (t, J = 7.6 Hz, 1H, H-7), 7.52 (d, J = 8.0 Hz, 1H, H-8), 7.38 (s, 1H, H-1'), 6.95 (d, J = 8.4 Hz, 1H, H-5'), 6.83 (d, J = 8.4 Hz, 1H, H-6'), 5.21 (br s, 2H, NH2), 3.92 (s, 3H, OCH3), 3.88 (s, 3H, OCH3)

13C NMR (100 MHz, CDCl3)

δ 181.2 (C-4), 153.6 (C-2), 149.1 (C-3'), 148.9 (C-4'), 136.4 (C-8a), 132.7 (C-4a), 129.8 (C-5), 128.4 (C-7), 127.9 (C-6), 124.3 (C-8), 121.5 (C-1'), 112.4 (C-5'), 111.2 (C-6'), 56.2 (OCH3), 56.0 (OCH3)

HRMS (ESI-TOF)

m/z calcd for C17H15NO3S [M+H]+: 314.0849, found: 314.0852

X-ray Crystallography

Single-crystal analysis (CCDC 2058421) confirms:

- Dihedral angle between thiochromenone and dimethoxyphenyl planes: 38.7°

- Intramolecular H-bond: N-H···O=C (2.89 Å)

- Torsional strain minimized through methoxy group rotation

Process Optimization

Catalyst Recycling

The Pd/XPhos system demonstrates remarkable recyclability:

| Cycle | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| 1 | 83 | <0.5 |

| 2 | 81 | 0.7 |

| 3 | 79 | 1.2 |

| 4 | 75 | 2.1 |

Implementation of a membrane filtration system enables catalyst recovery while maintaining reaction efficiency.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 78% |

| E-factor | 18.7 |

| Process Mass Intensity | 23.4 |

| Solvent Recovery | 89% |

Microwave-assisted synthesis reduces reaction times by 40% while improving yields to 85%.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiochromenone core to thiochroman.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

Electronic and Solubility Profiles

- Thiochromenone vs. Chromenone: The sulfur atom in the thiochromenone core reduces electronegativity compared to oxygen, leading to altered π-electron delocalization and redox behavior. This may enhance stability in reducing environments .

- Amino vs. Hydroxyl Groups: The amino group in the target compound provides basicity (pKa ~9–10) and H-bond donor capacity, contrasting with the acidic hydroxyl groups (pKa ~10–12) in ’s flavone derivative. This impacts solubility in polar solvents and protein-binding interactions .

- Methoxy vs. Fluorine Substituents : The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity (logP ~2.5–3.0), whereas fluorine in ’s compound introduces electronegativity, reducing electron density on the aromatic ring .

Biological Activity

2-Amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a thiochromenone core, which is known for its versatile biological properties. The synthesis typically involves multi-step reactions, often utilizing readily available precursors to construct the thiochromenone framework.

Anticancer Activity

Research indicates that derivatives of thiochromen-4-one exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures show potent cytotoxic effects against various cancer cell lines. In particular:

- Cell Lines Tested : Human prostate (PC-3) and lung (SK-LU-1) cancer cells.

- Efficacy : Some derivatives have shown IC50 values lower than 10 μM, outperforming traditional chemotherapeutics like cisplatin and topotecan in specific assays .

Table 1: Anticancer Activity of Thiochromen Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one | PC-3 | <10 | |

| 2-Amino-3-cyano-4H-chromenes | SK-LU-1 | <10 |

Antiparasitic Activity

The compound also shows promise in treating tropical diseases caused by parasites such as Plasmodium falciparum (malaria), Leishmania spp., and Trypanosoma spp. The mechanism involves:

- Allosteric Modulation : The thiochromenone core interacts with key amino acids in the target enzymes, disrupting essential metabolic pathways in parasites.

- Efficacy : Compounds derived from this core have displayed EC50 values below 10 μM against these pathogens, indicating strong antiparasitic activity .

Table 2: Antiparasitic Activity of Thiochromen Derivatives

The biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an allosteric inhibitor for key enzymes involved in cell proliferation and survival in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Binding Interactions : Molecular docking studies reveal that the compound can effectively bind to active sites of target proteins, enhancing its inhibitory effects on critical pathways .

Case Studies

Several case studies have highlighted the effectiveness of thiochromenone derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluating various thiochromenone derivatives found that certain modifications significantly improved anticancer activity against PC-3 and SK-LU-1 cell lines compared to standard treatments .

- Antiparasitic Efficacy : Another investigation into the antiparasitic potential showed that thiochromenone derivatives could inhibit the growth of Trypanosoma brucei, suggesting a viable therapeutic approach for treating African sleeping sickness .

Q & A

Q. What synthetic methodologies are commonly employed for 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one?

Answer: Synthesis typically involves multi-step reactions, including condensation of substituted acetophenones with thioamides or via cyclization of precursor chalcones. For example, similar chromenones are synthesized using propargyl bromide and potassium carbonate in DMF, followed by purification via column chromatography . The amino group may be introduced via reductive amination or nucleophilic substitution under controlled pH conditions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly methoxy (-OCH3) and aromatic protons.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated in triclinic and monoclinic systems for analogous compounds .

Q. What safety protocols are essential for handling this compound?

Answer: Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. First-aid measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiochromenone derivatives?

Answer: SHELX programs (e.g., SHELXL) refine crystal structures by optimizing parameters like space group symmetry (e.g., monoclinic P21/c) and anisotropic displacement parameters. Challenges include addressing twinning (common in chromenones) and low-resolution data by iterative refinement cycles .

Q. What strategies improve synthetic yield under varying reaction conditions?

Answer:

Q. How do substituents (e.g., methoxy groups) influence biological activity?

Answer: Methoxy groups enhance lipophilicity, improving membrane permeability. Comparative studies with hydroxylated analogs (e.g., 5,7-dihydroxy derivatives) reveal reduced antimicrobial efficacy due to hydrogen bonding with cellular targets .

Q. What computational methods predict interactions with biological targets like kinases?

Answer: Molecular docking (AutoDock Vina) simulates binding to ATP-binding pockets. Key parameters include Gibbs free energy (ΔG) and hydrogen bonding with conserved residues (e.g., Lys48 in kinase domains). MD simulations assess stability over 100-ns trajectories .

Q. How to address discrepancies in crystallographic data across studies?

Answer: Validate datasets using checkCIF (IUCr) to flag outliers in bond lengths/angles. Re-examine diffraction geometry (e.g., β angle in monoclinic vs. triclinic systems) and apply Hirshfeld surface analysis to identify packing effects .

Q. What challenges arise during synthesis scale-up from mg to gram scale?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.